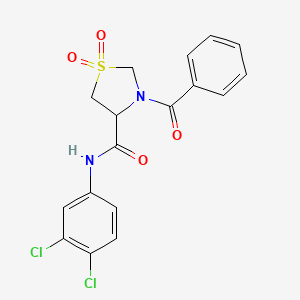

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide

Description

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

3-benzoyl-N-(3,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4S/c18-13-7-6-12(8-14(13)19)20-16(22)15-9-26(24,25)10-21(15)17(23)11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLIDEVJXZSUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide typically involves a multi-step process:

Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable thioamide with an α-halo carbonyl compound under basic conditions to form the thiazolidine ring.

Introduction of Benzoyl Group: The benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

Attachment of Dichlorophenyl Group: The dichlorophenyl group is incorporated through a nucleophilic substitution reaction using 3,4-dichloroaniline.

Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiazolidine ring to the 1,1-dioxide form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Thiazolidine-4-carboxamide core:

-

Nucleophilic substitution : The carboxamide NH may undergo alkylation or acylation. For example, reaction with methyl iodide in basic conditions yields N-alkylated derivatives .

-

Ring-opening reactions : Strong acids or bases may cleave the thiazolidine ring. For instance, treatment with HCl/EtOH generates open-chain thioamide intermediates .

Sulfone group (1,1-dioxide):

-

Electrophilic aromatic substitution : The electron-withdrawing sulfone group directs incoming electrophiles to meta/para positions on the aromatic rings .

-

Reduction : LiAlH reduces sulfones to sulfides, though this is less common due to the stability of the sulfone group .

Benzoyl and dichlorophenyl substituents:

-

Hydrolysis : The benzoyl group is susceptible to hydrolysis under acidic (HSO) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives .

-

Halogen reactivity : The 3,4-dichlorophenyl group may participate in Ullmann or Buchwald-Hartwig coupling reactions with aryl halides .

Biological and Catalytic Interactions

While biological data for the exact compound is unavailable, structurally related thiazolidine-4-carboxamides exhibit:

-

Antioxidant activity : EC values ranging from 0.565–0.708 mM in lipid peroxidation assays .

-

Enzyme inhibition : Binding affinities (e.g., −8.4 kcal/mol for tyrosinase) via interactions with catalytic residues like Asp1044 and Glu915 .

Research Gaps and Recommendations

Scientific Research Applications

Anticancer Activity

Research has shown that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structural motifs can inhibit the growth of various cancer cell lines. The specific compound 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide has been evaluated for its potential anticancer activity through in vitro assays. Preliminary results suggest that it may inhibit cell proliferation in leukemia and central nervous system cancer cell lines, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with other thiazolidine derivatives. Below is a comparison table highlighting structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Contains a thiazolidine ring; used as antidiabetic agents | Antidiabetic |

| Benzothiazole derivatives | Similar heterocyclic structure; known for antifungal properties | Antifungal |

| N-substituted thiazolidines | Variations in substituents on nitrogen; exhibit diverse biological activities | Antimicrobial, anticancer |

This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to other compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidine derivatives for their biological activities. For example:

- Anticancer Screening : A study conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidin-4-one exhibited significant inhibition against cancer cell lines, suggesting potential applications in cancer therapy .

- Synthesis Methods : Various synthetic routes have been explored to produce thiazolidine derivatives effectively. These methods often involve coupling reactions that yield compounds with high purity and yield rates.

Mechanism of Action

The mechanism of action of 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

3-benzoylthiazolidine-2,4-dione: Similar structure but different biological activity.

Uniqueness

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is unique due to the presence of both benzoyl and dichlorophenyl groups, which enhance its biological activity and specificity. Its 1,1-dioxide form also contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidines known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure is characterized by the presence of a thiazolidine ring, a benzoyl group, and a dichlorophenyl moiety. The thiazolidine core is known for its ability to interact with biological targets due to its unique electronic and steric properties.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study focusing on related compounds found that dichloro-substituted thiazolidines often demonstrate enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HT-29 | TBD | Potentially active |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | Jurkat | 1.98 | Active |

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Jurkat | <0.5 | Highly active |

Antimicrobial Activity

Studies have shown that thiazolidine derivatives possess antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or membranes effectively. For example, related thiazolidines have been evaluated for their activity against various bacterial strains and fungi .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 2-(Benzoylamino)-3-methylbutanamido-thiazolidinone | S. aureus | TBD |

The anticancer activity of thiazolidines has been linked to their ability to induce apoptosis in cancer cells through various pathways. The presence of electron-withdrawing groups like chlorine enhances the reactivity of these compounds towards cellular targets. Additionally, SAR (Structure-Activity Relationship) studies indicate that modifications in the phenyl ring can significantly affect the biological activity .

Case Studies

Several case studies highlight the potential of thiazolidine derivatives:

- Case Study on Hepatotoxicity : A study on a related compound revealed hepatotoxic effects in rats, emphasizing the need for careful evaluation of structural modifications to minimize toxicity while maximizing therapeutic effects .

- Antiviral Activity : A derivative was shown to exhibit anti-HIV activity with an IC50 value indicating significant potency against the virus .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling benzoylisothiocyanate derivatives with substituted thiazolidine precursors. For example, analogous procedures use 1,4-dioxane as a solvent and benzoylisothiocyanate intermediates under mild conditions (room temperature, overnight stirring) to achieve cyclization . Optimization of stoichiometry, solvent polarity (e.g., dioxane vs. DMF), and purification via recrystallization or column chromatography can improve yields. Evidence from related dichlorophenyl carboxamides suggests that electron-withdrawing substituents (e.g., Cl) may require longer reaction times to achieve >70% yields .

Q. How is the structural integrity of this compound confirmed, and which analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles, torsion angles, and hydrogen-bonding networks. For instance, triclinic crystal systems (space group P1) with defined C–S–O and C–N–C angles (e.g., C11–C12–C17: 119.35°, C13–C12–C17: 121.10°) provide unambiguous structural validation . Complementary techniques include:

- NMR : and NMR to verify substituent integration (e.g., dichlorophenyl protons at δ 6.8–7.2 ppm).

- HPLC-MS : To confirm purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 457) .

Q. What are the primary physicochemical properties influencing solubility and stability?

- Methodological Answer : The 1,1-dioxide moiety increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability in aqueous media due to hydrolysis. LogP values for analogous thiazolidine-1,1-dioxides range from 2.1–3.5, indicating moderate lipophilicity. Stability studies under varying pH (2–9) and temperature (4–40°C) are recommended to identify degradation pathways (e.g., sulfone reduction) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs), electrostatic potential surfaces, and Mulliken charges. For example, the electron-deficient 3,4-dichlorophenyl group may direct electrophilic attacks to the thiazolidine ring’s sulfur atom, while the benzoyl group stabilizes the LUMO . Comparative studies with experimental data (e.g., SC-XRD bond lengths) validate computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC values (e.g., COX-2 inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardizing protocols (e.g., MTT assay at 24h vs. 48h) and using positive controls (e.g., celecoxib for COX-2) improve reproducibility. Meta-analyses of related 1,2-benzothiazine-1,1-dioxides highlight structure-activity relationships (SARs), such as the necessity of the 3-carboxamide group for anti-inflammatory activity .

Q. How can hydrogen-bonding networks in the crystal lattice inform drug formulation?

- Methodological Answer : SC-XRD reveals intermolecular hydrogen bonds (e.g., N–H···O and O–H···S) that stabilize the crystal lattice. These interactions influence melting points (e.g., 220–240°C) and hygroscopicity. For formulations, co-crystallization with excipients (e.g., polyethylene glycol) can disrupt strong H-bonding, improving dissolution rates .

Q. What in silico approaches optimize pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer : Molecular dynamics simulations predict membrane permeability (e.g., Caco-2 cell models) and metabolic stability. Cytochrome P450 isoform binding affinities (e.g., CYP3A4) can be modeled to identify metabolic hotspots (e.g., oxidation of the thiazolidine ring). ADMET predictors like SwissADME estimate oral bioavailability (∼55% for analogs) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.